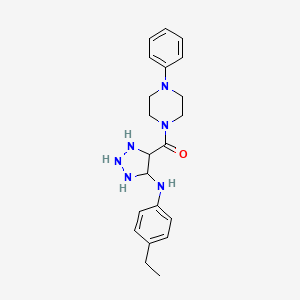

N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

[5-(4-ethylanilino)triazolidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c1-2-16-8-10-17(11-9-16)22-20-19(23-25-24-20)21(28)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,19-20,22-25H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDYTIHLDHLQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Formation of the Triazole Ring:

Attachment of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbonyl carbon.

Introduction of the Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts acylation or alkylation reactions, where an aromatic ring reacts with an acyl or alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, leading to the formation of quinones or N-oxides.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are typical for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions typically result in halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction, commonly referred to as "Click" chemistry. This method utilizes azides and alkynes, leading to high yields and purity of the target compound while maintaining structural integrity. Further functionalization occurs via nucleophilic substitution reactions to introduce the piperazine moiety and acylation methods to add the carbonyl group.

Biological Activities

The biological activities of N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine are primarily attributed to its interactions with various enzymes and biological targets:

- Antimicrobial Properties : Compounds containing triazole moieties are well-documented for their antifungal and antibacterial properties. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against enzymes such as carbonic anhydrase II, which plays a crucial role in various metabolic processes.

- Inhibition of Cytochrome P450 Enzymes : The compound has been noted for its potential to inhibit cytochrome P450 enzymes, critical for drug metabolism and the detoxification of xenobiotics. This inhibition can lead to significant implications in pharmacology and toxicology.

- Anti-inflammatory Activity : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The molecular docking studies indicate that derivatives of this compound might bind favorably at the active site of COX-2, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of compounds similar to this compound:

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl | Contains a methyl group instead of ethyl | Exhibits moderate antifungal activity |

| 4-(triazolyl)benzamide | Lacks piperazine but retains triazole | Known for its anti-inflammatory properties |

| 5-(substituted phenyl)-1H-1,2,3-triazoles | Varies in substituents on phenyl rings | Broad-spectrum antifungal activity |

This table highlights the uniqueness of this compound due to its specific combination of functional groups that enhance its biological activity while allowing for further chemical modifications.

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). These studies indicate that the presence of the piperazine moiety enhances the anticancer properties of these compounds .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares a 1H-1,2,3-triazol-5-amine scaffold with several analogs, but its substituents distinguish it:

- N1-Substituent : 4-ethylphenyl group (moderate lipophilicity).

Table 1: Structural Comparison of Triazole Derivatives

Functional Group Analysis

- Piperazine vs. Benzothiazole : The target’s piperazine moiety may facilitate interactions with serotonin or dopamine receptors, whereas benzothiazole-containing analogs (e.g., ) are often associated with antiproliferative activity .

- Ethylphenyl vs. Nitrophenyl : The ethyl group in the target compound likely improves membrane permeability compared to the electron-withdrawing nitro group in , which may reduce metabolic stability .

Characterization Techniques

- X-ray Crystallography : Used for analogs like (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine to confirm geometry .

- DFT Studies : Applied to 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine to analyze hydrogen bonding and π-π interactions .

- Software : SHELXL and WinGX were frequently employed for structural refinement .

Antiproliferative Potential

- The benzothiazole analog () is under evaluation for antiproliferative activity, suggesting that the target compound’s piperazine group could similarly modulate cell signaling pathways .

- Triazole-pyrimidine hybrids () exhibit strong intermolecular interactions, which may correlate with stability in biological systems .

Solubility and Lipophilicity

- Piperazine : Increases water solubility via hydrogen bonding, countering the lipophilic ethylphenyl group.

- Methoxy vs. Ethyl : Methoxy-substituted analogs () show higher solubility than ethyl-substituted derivatives .

Biological Activity

N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a unique structural framework that includes a triazole ring and a piperazine moiety. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Structural Overview

The compound's molecular formula is with a molecular weight of 380.5 g/mol. Its structure is composed of:

- Triazole Ring : Known for its diverse biological activity.

- Piperazine Moiety : Often associated with neuropharmacological effects.

- 4-Ethylphenyl Group : Contributes to the lipophilicity and overall bioactivity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction, often utilizing "Click" chemistry techniques.

- Functionalization : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Carbonyl Group Introduction : Typically accomplished through acylation methods to enhance reactivity and biological potential .

Pharmacological Properties

Preliminary studies indicate that this compound exhibits interactions with various biological targets:

- Enzyme Inhibition : Initial data suggest binding affinity to carbonic anhydrase II and cytochrome P450 enzymes, which are crucial for drug metabolism and therapeutic efficacy .

Antitumor Activity

Research has shown that compounds with similar structural features exhibit significant antitumor properties. For instance:

- Case Study : A related triazole derivative demonstrated moderate to high potency in inhibiting RET kinase activity in cancer cell lines, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

The piperazine component is associated with various neuropharmacological activities:

- Serotonin Receptor Interaction : Compounds containing piperazine have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Triazole + Piperazine | Antitumor activity against various cell lines |

| Compound B | Benzamide Derivative | Moderate inhibition of RET kinase |

| Compound C | 5-Nitroindazole | Antichagasic and antineoplastic properties |

The precise mechanism of action for this compound remains under investigation. However, the interactions with enzymes such as carbonic anhydrase II suggest a multifaceted approach to its therapeutic effects. Further studies are required to elucidate the complete pharmacodynamic profile.

Q & A

Q. What established synthetic routes are available for N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine?

- Methodological Answer : The compound can be synthesized via multi-step protocols:

- Step 1 : Cyclization of intermediates using phosphorus oxychloride (POCl₃) at 120°C to form the triazole core .

- Step 2 : Introduction of the 4-phenylpiperazine moiety via carbonyation reactions (e.g., coupling with 4-phenylpiperazine-1-carbonyl chloride) .

- Alternative : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") for triazole formation, which offers regioselectivity and high yields under mild conditions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclization with POCl₃ | 65–75 | 120°C, anhydrous conditions | |

| CuAAC | 80–90 | RT, Cu(I) catalyst |

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement (e.g., triclinic system, space group P1) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 411.2 [M+H]⁺) .

Table 2 : Key Spectral Data

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 (triazole-H), δ 2.5 (CH₂) | |

| XRD | a = 8.50 Å, α = 79.9° |

Q. What preliminary biological screening assays are recommended?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Carbonic anhydrase II (hCA II) assay using 4-nitrophenyl acetate .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or hydroxyethyl) to the piperazine moiety .

- Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions to enhance aqueous solubility .

- Prodrug Strategy : Mask polar groups with enzymatically cleavable esters .

Q. What strategies elucidate the mechanism of action and target engagement?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to receptors (e.g., EGFR or carbonic anhydrase) .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (e.g., KD values) .

- SAR Analysis : Synthesize analogs with modified aryl/piperazine groups to identify critical pharmacophores .

Q. How to address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.